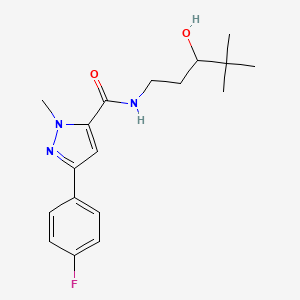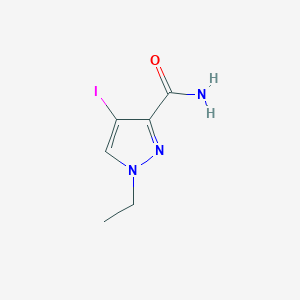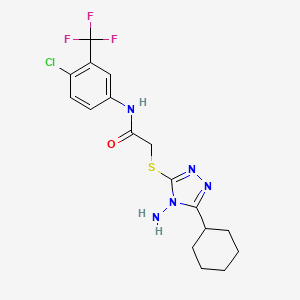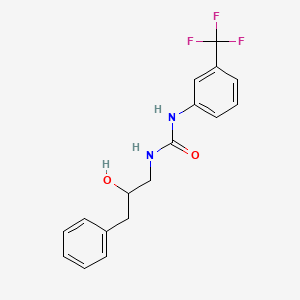
5-(4-Fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)-2-methylpyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)-2-methylpyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H24FN3O2 and its molecular weight is 333.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Riyadh (2011) demonstrates the synthesis of N-arylpyrazole-containing enaminones, which can react with compounds like hydrazine hydrate and hydroxylamine hydrochloride to form bipyrazoles and pyrazolylisoxazoles. This synthesis approach has applications in developing compounds with potential antitumor and antimicrobial activities, as shown by their inhibition effects on human breast and liver carcinoma cell lines, comparable to 5-fluorouracil (Riyadh, 2011).
Antiviral and Anticancer Potential
Hebishy et al. (2020) explored a novel route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, which exhibited significant antiviral activities against bird flu influenza (H5N1). These compounds may offer a new avenue for the development of antiavian influenza virus agents (Hebishy et al., 2020).
Development of Radiotracers
Katoch-Rouse and Horti (2003) synthesized N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying CB1 cannabinoid receptors in animal brains using positron emission tomography. This advancement in radiotracer synthesis is crucial for neurological studies and drug development (Katoch-Rouse & Horti, 2003).
Anticancer and Anti-Inflammatory Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, showing potential as anticancer and anti-5-lipoxygenase agents. This research paves the way for new therapeutic options in cancer and inflammatory diseases (Rahmouni et al., 2016).
Fluorophores and Photophysical Properties
Castillo, Tigreros, and Portilla (2018) developed a method for synthesizing N-heteroaryl aldehydes, which served as intermediates for creating functional fluorophores. These compounds have potential applications in fluorescence-based techniques, useful in biological and environmental detection (Castillo, Tigreros, & Portilla, 2018).
Inhibitors and Medicinal Chemistry
Surmont et al. (2011) developed a synthetic strategy for 3-amino-4-fluoropyrazoles, valuable in medicinal chemistry for creating compounds like dipeptidyl peptidase IV inhibitors. These fluorinated pyrazoles have broad applications in drug discovery (Surmont et al., 2011).
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2/c1-18(2,3)16(23)9-10-20-17(24)15-11-14(21-22(15)4)12-5-7-13(19)8-6-12/h5-8,11,16,23H,9-10H2,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPVNNYKMIYLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Fluoro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2990855.png)





![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2990865.png)


![2-[(4-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2990870.png)

![Tert-butyl 5-(2-chloropyrimidine-5-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2990876.png)


